N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of piperidine derivatives, including “N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide”, has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
- Compound 5k exhibits promising cytotoxic effects against different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
- The optimal structure of the pyrimidine group in compound 5k contributes to its fungicidal activity .
- Some derivatives of compound 5k display better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells .
- The synthesis of compound 5k involves halogenation steps, strategically incorporating halogen atoms to enhance potency and selectivity .
- Its high yields and broad substrate scope make it an attractive candidate for further studies .
- Researchers have explored ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines, including compound 5k, as anti-inflammatory agents .
Cancer Therapy
Antifungal Properties
Anti-Fibrosis Activity
Selective Synthesis
Anti-Inflammatory Potential
Molecular Docking Studies
properties
IUPAC Name |
N-ethyl-4-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-13-12(17)16-8-4-10(5-9-16)18-11-14-6-3-7-15-11/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPLNXEYIVXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide |
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